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molecular formula C8H4F6 B1330116 1,3-Bis(trifluoromethyl)benzene CAS No. 402-31-3

1,3-Bis(trifluoromethyl)benzene

Cat. No. B1330116
M. Wt: 214.11 g/mol
InChI Key: SJBBXFLOLUTGCW-UHFFFAOYSA-N
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Patent
US05162577

Procedure details

A solution of 68 ml (0.4 mol) of 2,2,6,6-tetramethyl- piperidine in 1 l of tetrahydrofuran is cooled under argon to -10° and at this temperature there are added dropwise thereto while stirring 250 ml of a 1.6M solution of n-butyllithium in hexane. Subsequently, 62 ml (0.4 mol) of 1,3-bis(trifluoromethyl)-benzene are added dropwise thereto at -10° within 5 minutes. The resulting wine-red solution is stirred at -10° for a further 5 minutes and then 62 ml (0.8 mol) of N,N-dimethylformamide are allowed to flow in rapidly. The internal temperature rises by 15° as a consequence of the exothermic reaction. The dark brown solution obtained is then added slowly and under a slight argon pressure to 1.2 l of stirred, ice-cold 1M hydrochloric acid. The internal temperature rises to 10° as a consequence of the stongly exothermic reaction in spite of constant cooling. The resulting emulsion is diluted with 750 ml of hexane, the aqueous phase (1.5 l) is separated and stored for the recovery of 2,2,6,6-tetra- methylpiperidine. The organic phase (1.9 l) is extracted twice with 1 l of water each time, dried over sodium sulphate, filtered and the organic solvent is distilled off at 40° under a vacuum (20 kPa). The residue (about 100 ml) is distilled over a column having a length of 20 cm, firstly at 50° bath temperature under a vacuum of 20 kPa in order to remove the residual solvent, then the bath temperature is increased to 80° and the vacuum is increased to 1.4 kPa. A forerun is removed until the constant internal temperature of 57° has been reached and then the residue distils over as a fraction at 57°/1.4 kPa. There are obtained 68 g (70%) of 2,4-bis(trifluoromethyl)benzaldehyde with a purity (GC) of 96-98%.
Quantity
68 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
62 mL
Type
reactant
Reaction Step Three
Quantity
62 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
750 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.C([Li])CCC.[F:16][C:17]([F:29])([F:28])[C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([C:24]([F:27])([F:26])[F:25])[CH:19]=1.CN(C)[CH:32]=[O:33]>O1CCCC1.CCCCCC>[F:16][C:17]([F:28])([F:29])[C:18]1[CH:19]=[C:20]([C:24]([F:25])([F:26])[F:27])[CH:21]=[CH:22][C:23]=1[CH:32]=[O:33]

Inputs

Step One
Name
Quantity
68 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
62 mL
Type
reactant
Smiles
FC(C1=CC(=CC=C1)C(F)(F)F)(F)F
Step Four
Name
Quantity
62 mL
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
750 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting wine-red solution is stirred at -10° for a further 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise
CUSTOM
Type
CUSTOM
Details
The internal temperature rises by 15° as a consequence of the exothermic reaction
CUSTOM
Type
CUSTOM
Details
The dark brown solution obtained
ADDITION
Type
ADDITION
Details
is then added slowly and under a slight argon pressure to 1.2 l
STIRRING
Type
STIRRING
Details
of stirred
CUSTOM
Type
CUSTOM
Details
The internal temperature rises to 10° as a consequence of the stongly exothermic reaction in spite of constant cooling
CUSTOM
Type
CUSTOM
Details
the aqueous phase (1.5 l) is separated
EXTRACTION
Type
EXTRACTION
Details
The organic phase (1.9 l) is extracted twice with 1 l of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the organic solvent is distilled off at 40° under a vacuum (20 kPa)
DISTILLATION
Type
DISTILLATION
Details
The residue (about 100 ml) is distilled over a column
CUSTOM
Type
CUSTOM
Details
firstly at 50° bath temperature under a vacuum of 20 kPa in order to remove the residual solvent
TEMPERATURE
Type
TEMPERATURE
Details
the bath temperature is increased to 80°
TEMPERATURE
Type
TEMPERATURE
Details
the vacuum is increased to 1.4 kPa
CUSTOM
Type
CUSTOM
Details
A forerun is removed until the constant internal temperature of 57°
CUSTOM
Type
CUSTOM
Details
the residue distils over as a fraction at 57°/1.4 kPa

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC(C1=C(C=O)C=CC(=C1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 68 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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